molecular formula C22H29NO2 B5880111 2-cyclohexyl-N-(2-ethyl-6-methylphenyl)-N-(2-furylmethyl)acetamide

2-cyclohexyl-N-(2-ethyl-6-methylphenyl)-N-(2-furylmethyl)acetamide

Cat. No. B5880111
M. Wt: 339.5 g/mol
InChI Key: HHXJHAGRLPOGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-N-(2-ethyl-6-methylphenyl)-N-(2-furylmethyl)acetamide, also known as CFA, is a compound used in scientific research for its analgesic properties. It is a non-opioid compound that has been found to be effective in treating chronic pain without the risk of addiction or dependence.

Mechanism of Action

The exact mechanism of action of 2-cyclohexyl-N-(2-ethyl-6-methylphenyl)-N-(2-furylmethyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of the TRPA1 ion channel, which is involved in pain signaling. 2-cyclohexyl-N-(2-ethyl-6-methylphenyl)-N-(2-furylmethyl)acetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is known to have anti-inflammatory effects.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2-ethyl-6-methylphenyl)-N-(2-furylmethyl)acetamide has been shown to reduce pain and inflammation in animal models. It has also been found to have neuroprotective effects in models of Parkinson's disease. 2-cyclohexyl-N-(2-ethyl-6-methylphenyl)-N-(2-furylmethyl)acetamide has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

2-cyclohexyl-N-(2-ethyl-6-methylphenyl)-N-(2-furylmethyl)acetamide has several advantages for lab experiments. It is a non-opioid compound, making it a safer alternative to opioids for the treatment of chronic pain. It is also effective in treating neuropathic and inflammatory pain, which are difficult to treat with current medications. However, 2-cyclohexyl-N-(2-ethyl-6-methylphenyl)-N-(2-furylmethyl)acetamide has limitations in its use in lab experiments. It has low solubility in water, making it difficult to administer in aqueous solutions. It also has a short half-life, requiring frequent dosing in animal studies.

Future Directions

For the study of 2-cyclohexyl-N-(2-ethyl-6-methylphenyl)-N-(2-furylmethyl)acetamide include the development of more potent and selective TRPA1 inhibitors, investigation of its potential use in the treatment of other inflammatory diseases, and exploration of its neuroprotective effects for the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-cyclohexyl-N-(2-ethyl-6-methylphenyl)-N-(2-furylmethyl)acetamide involves the reaction of 2-furylmethylamine with cyclohexyl isocyanate, followed by the reaction of the resulting urea with 2-ethyl-6-methylphenylacetic acid. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

2-cyclohexyl-N-(2-ethyl-6-methylphenyl)-N-(2-furylmethyl)acetamide has been extensively studied for its analgesic properties. It has been found to be effective in treating chronic pain in animal models of neuropathic and inflammatory pain. 2-cyclohexyl-N-(2-ethyl-6-methylphenyl)-N-(2-furylmethyl)acetamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

2-cyclohexyl-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-3-19-12-7-9-17(2)22(19)23(16-20-13-8-14-25-20)21(24)15-18-10-5-4-6-11-18/h7-9,12-14,18H,3-6,10-11,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXJHAGRLPOGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(CC2=CC=CO2)C(=O)CC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide

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